molecular formula C22H21NO3 B5305163 N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide

N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide

Cat. No.: B5305163
M. Wt: 347.4 g/mol
InChI Key: LINDCXUONPPUSZ-UHFFFAOYSA-N
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Description

N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring and a phenoxy group attached to a benzamide structure

Properties

IUPAC Name

4-phenoxy-N-(2-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-16(2)25-21-11-7-6-10-20(21)23-22(24)17-12-14-19(15-13-17)26-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINDCXUONPPUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide typically involves the reaction of 2-isopropoxy-aniline with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and isopropoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides or phenols

Scientific Research Applications

N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-phenyl)-4-phenoxy-benzamide
  • N-(2-Ethoxy-phenyl)-4-phenoxy-benzamide
  • N-(2-Propoxy-phenyl)-4-phenoxy-benzamide

Uniqueness

N-(2-Isopropoxy-phenyl)-4-phenoxy-benzamide is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

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